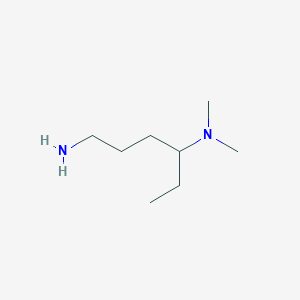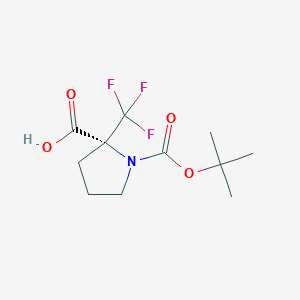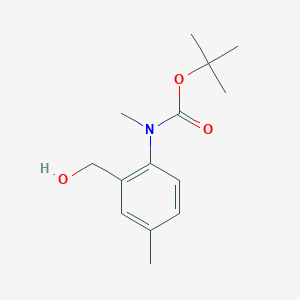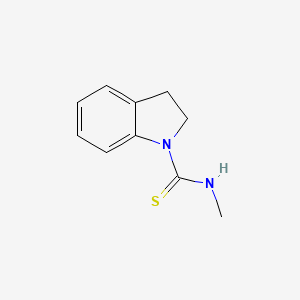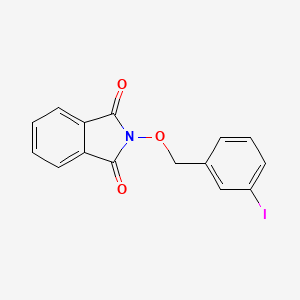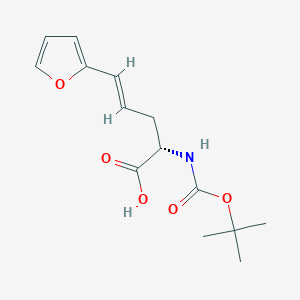
2-(4-Methylpentyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpentyl)pyrazine is a nitrogen-containing heterocyclic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agriculture, and food industries. The unique structure of this compound, which includes a pyrazine ring substituted with a 4-methylpentyl group, contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpentyl)pyrazine typically involves the cyclization of α-aminoketones or α-aminoaldehydes. One common method is the condensation of a 1,2-diketone with a 1,2-diamine under acidic conditions . This reaction forms the pyrazine ring, and subsequent alkylation introduces the 4-methylpentyl group.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can facilitate the cyclization and alkylation steps. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Methylpentyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can introduce new functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or nitrated pyrazine derivatives.
Applications De Recherche Scientifique
2-(4-Methylpentyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role as a signaling molecule in microbial and plant systems.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized as a flavoring agent in the food industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpentyl)pyrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
3-Ethyl-2,5-dimethylpyrazine: Known for its role as a pheromone in ants.
2,5-Dimethyl-3-(2-methylbutyl)-pyrazine: Used for chemical defense by certain insects.
Uniqueness: 2-(4-Methylpentyl)pyrazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its distinct aroma and potential therapeutic applications make it a valuable compound in various fields.
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2-(4-methylpentyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-9(2)4-3-5-10-8-11-6-7-12-10/h6-9H,3-5H2,1-2H3 |
Clé InChI |
RQKKGGNHKZAOOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC1=NC=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


